Butyl(cyano)methylamine
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Overview
Description
Butyl(cyano)methylamine is an organic compound that features both an amine group and a cyano group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(cyano)methylamine can be synthesized through several methods. One common approach involves the cyanoacetylation of butylamine. This reaction typically involves the treatment of butylamine with an alkyl cyanoacetate under specific conditions to yield the desired product . Another method includes the reductive amination of butyl cyanide with formaldehyde and hydrogen in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Butyl(cyano)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the cyano group.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions involving the amine group.
Major Products
The major products formed from these reactions include oximes, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl(cyano)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amines and nitriles.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with amine functionalities.
Industry: This compound is utilized in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of butyl(cyano)methylamine involves its ability to act as a nucleophile due to the presence of the amine group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic species. The cyano group can also undergo reduction or substitution, further expanding the compound’s reactivity and utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with a single carbon chain.
Ethylamine: Similar to methylamine but with a two-carbon chain.
Butylamine: Lacks the cyano group but has a similar butyl chain.
Cyanoacetamide: Contains a cyano group but differs in its amide functionality
Uniqueness
Butyl(cyano)methylamine is unique due to the combination of its amine and cyano functionalities, which provide a versatile platform for various chemical transformations. This dual functionality allows it to participate in a wider range of reactions compared to simpler amines or nitriles, making it a valuable compound in both research and industrial applications .
Biological Activity
Butyl(cyano)methylamine is a compound of interest due to its potential biological activities, which may include effects on various biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in pharmacology and toxicology.
This compound is classified as an aliphatic amine with a cyano group. Its structure can be represented as follows:
- Chemical Formula : C₅H₈N₂
- Molecular Weight : 112.13 g/mol
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The presence of the cyano group can facilitate nucleophilic reactions, potentially leading to significant biochemical effects.
1. Nucleophilic Activity
This compound has been studied for its nucleophilic properties, particularly in reactions involving cyanylated compounds. Research indicates that primary amines can undergo nucleophilic cleavage, which may have implications for protein modification and potential therapeutic applications .
2. Interaction with Receptors
Research into related compounds suggests that amines with similar structures can interact with various receptors, including opioid receptors. For instance, compounds with cyanomethyl groups have shown varying degrees of agonistic and antagonistic activity at the μ-opioid receptor (MOR) . This may indicate that this compound could exhibit similar receptor interactions.
Biological Activity Data
The following table summarizes key findings from studies examining the biological activity of this compound and related compounds:
Case Study 1: Cytotoxic Effects
A study investigating the cytotoxic effects of various alkaloids found that compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines, including H460 and A549 cells. The study reported IC₅₀ values below 20 μM, indicating strong anti-cancer potential .
Case Study 2: Nucleophilic Reactions
Another investigation focused on the nucleophilic reactivity of this compound in protein modification. It was found that this compound could effectively cleave cyanylated cysteinyl proteins, suggesting its utility in biochemical applications where protein modification is desired .
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
butyl(methyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-3-4-5-8(2)6-7/h3-5H2,1-2H3 |
InChI Key |
VLRMFQDUMPBVOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C#N |
Origin of Product |
United States |
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